REACTION_CXSMILES
|
CN(C)CCN(C)C.[Li]CCCC.[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.CN([CH:25]=[O:26])C.Cl>C1CCCCC1>[CH3:14][C:15]1[CH:16]=[CH:17][C:18]([SH:21])=[C:19]([CH:20]=1)[CH:25]=[O:26]
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Name
|
|
Quantity
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12.6 mL
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Type
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reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
33 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
4.53 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
4 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with stirring over 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting tan slurry was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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chilled to 0° C.
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Type
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STIRRING
|
Details
|
The resulting gummy slurry was stirred at room temperature for 1.3 hours
|
Duration
|
1.3 h
|
Type
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EXTRACTION
|
Details
|
This mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a brown oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by flash chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate-hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C(C=O)C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.47 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |